2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride
Description
This compound is a naphthalene-derived carboxamide featuring a hydroxy group at the 3-position and a branched ethylenediamine substituent at the amide nitrogen, forming a dihydrochloride salt. Its molecular structure (Fig. The ethylenediamine side chain, terminated with a secondary amine, is protonated in the dihydrochloride form, improving aqueous solubility and ionic interactions in biological systems .
Key properties include:
Properties
CAS No. |
68921-73-3 |
|---|---|
Molecular Formula |
C15H21Cl2N3O2 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
N-[2-(2-aminoethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C15H19N3O2.2ClH/c16-5-6-17-7-8-18-15(20)13-9-11-3-1-2-4-12(11)10-14(13)19;;/h1-4,9-10,17,19H,5-8,16H2,(H,18,20);2*1H |
InChI Key |
KZWLHUOWZWMZOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCNCCN)O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride typically involves the reaction of 2-naphthalenecarboxylic acid with ethylenediamine, followed by the introduction of a hydroxyl group at the 3-position. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the amide or carboxamide groups.
Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, alkylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Naphthalenecarboxamide Derivatives
*Estimated based on structural analogs.
Key Differences and Implications
Substituent Effects on Bioactivity: The target compound’s ethylenediamine side chain and hydroxy group enable strong interactions with polar residues in enzymes or receptors, making it suitable for intracellular targets . In contrast, NCDOB and NFOT incorporate bulkier heterocycles (e.g., benzimidazolone, triazaspirodecanone) and halogen substituents (Cl, F), which enhance lipophilicity and membrane permeability but reduce solubility . Alachlor and other pesticidal acetamides () lack aromatic conjugation and instead rely on chloro and alkyl groups for herbicidal activity via disruption of plant lipid synthesis .
Solubility and Formulation: The dihydrochloride salt of the target compound ensures high aqueous solubility, critical for in vitro assays. Conversely, NFOT and NCDOB require organic solvents (e.g., DMSO) for dissolution, limiting their use in physiological conditions .
Target Specificity :
- The hydroxy group in the target compound may confer selectivity for metalloenzymes or hydroxyl-dependent binding pockets, whereas NCDOB’s chloro-benzimidazolone group targets hydrophobic enzyme clefts (e.g., phospholipase D) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
